Diethyl 4-methylbenzylphosphonate

概要

説明

Synthesis Analysis

The synthesis of diethyl 4-methylbenzylphosphonate-related compounds has been explored through various methods. For instance, the diethyl ester of 4-(chloromethylbenzyl) phosphonic acid was obtained by the Michaelis reaction of sodium diethyl phosphite with α,α’-dichloro-p-xylene in poor yield, while the dimethyl ester of 4-(bromomethylbenzyl) phosphonic acid was prepared from p-methylbenzyl bromide via an Arbuzov reaction, followed by radical bromination, though purification was challenging due to polybromination side-products (Moreau, Jaffrès, & Villemin, 2002).

Molecular Structure Analysis

Crystal structures of related diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonate derivatives have been reported, revealing a staggered conformation around the P-C bond, with aniline and ethynylphenyl groups in gauche positions relative to the P=O double bond. The molecular structures are stabilized by hydrogen bonding, illustrating the compound's potential for forming dimers in crystalline forms (Ouahrouch et al., 2013).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, contributing to the synthesis of hybrid organic-inorganic materials. These reactions are pivotal for producing compounds with enhanced thermal stability and porosity, suitable for applications in material science and engineering.

Physical Properties Analysis

The physical properties of this compound derivatives, such as thermal stability, have been analyzed using techniques like thermogravimetric analysis. These studies provide insight into the compound's behavior under different temperature conditions, highlighting its suitability for applications requiring high thermal stability (Uppal et al., 2018).

科学的研究の応用

Corrosion Inhibition

Diethyl 4-methylbenzylphosphonate derivatives have been studied as corrosion inhibitors. Gupta et al. (2017) investigated α-aminophosphonates, including a compound similar to this compound, for their inhibitory effects on mild steel corrosion in hydrochloric acid. These compounds, particularly the one with the best performance, APCI-3, showed high inhibition efficiency, acting as mixed-type inhibitors with a predominant cathodic inhibitory action. The study combined experimental methods with quantum chemical calculations and molecular dynamic simulation studies to elucidate the mechanism of inhibition (Gupta et al., 2017).

Alzheimer's Disease Research

In Alzheimer's disease research, a stilbene derivative synthesized from diethyl (4-nitrobenzyl)phosphonate and 4-methoxybenzaldehyde showed promise as a PET imaging agent for mapping amyloid plaques in the brain. The study by Ono et al. (2003) developed a molecule, [(11)C]4, which exhibited good brain penetration and specific labeling of beta-amyloid plaques in transgenic AD mouse brain sections (Ono et al., 2003).

Solar Energy

Diethyl 4-methylphenylphosphonate was used as a coadsorbent in dye-sensitized solar cells (DSCs), as investigated by Lin et al. (2011). Surface treatment with this compound led to significant improvements in DSC performance, including higher overall conversion efficiency and open-circuit voltage. This study demonstrated the importance of the chemical environment on the surface of TiO2 photoanodes in the efficiency of solar cells (Lin et al., 2011).

Chemical Sensors

The complexing characteristics of diethyl 4-nitrobenzylphosphonate, an organophosphate pesticide analogue, were studied by Gué et al. (2008). This research aimed towards developing chemical sensors using molecular imprinted materials. The study assessed the interaction of the compound with potential interacting moieties, contributing to the understanding of binding interactions in the design of chemical sensors (Gué et al., 2008).

Anticorrosion Properties

Moumeni et al. (2020) synthesized diethyl (phenylamino)methyl phosphonate derivatives and explored their structural and anticorrosion properties. These compounds demonstrated successful performance as corrosion inhibitors, with the study correlating experimental data with theoretical findings from Density Functional Theory (DFT) and Molecular Dynamics Simulation (MDS). The adsorption studies on the metallic surface were in line with the Langmuir adsorption isotherm model (Moumeni et al., 2020).

Safety and Hazards

作用機序

Target of Action

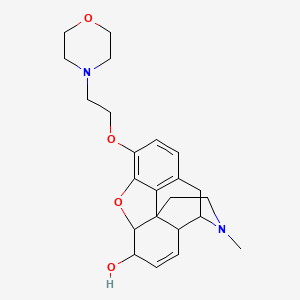

Diethyl 4-Methylbenzylphosphonate primarily targets Parathion hydrolase , an enzyme found in organisms such as Brevundimonas diminuta and Flavobacterium sp. (strain ATCC 27551) . This enzyme plays a crucial role in the metabolism of organophosphorus compounds.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . .

特性

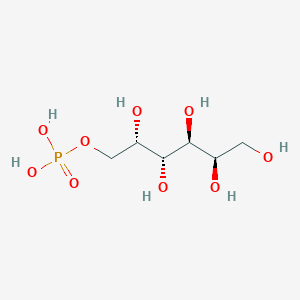

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGBKPZAXXBLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

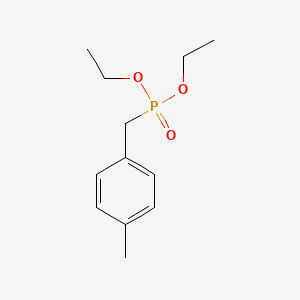

CCOP(=O)(CC1=CC=C(C=C1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191056 | |

| Record name | Diethyl (4-methylbenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3762-25-2 | |

| Record name | Diethyl P-[(4-methylphenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3762-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 4-methylbenzylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003762252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 4-Methylbenzylphosphonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02138 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethyl (4-methylbenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (4-methylbenzyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 4-METHYLBENZYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR7824QXJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The crystal structure shows a distance of 3.4 Å between the phosphoryl oxygen of diethyl 4-methylbenzylphosphonate and the nearest zinc ion. Does this accurately reflect the binding dynamics in solution?

A2: Molecular dynamics (MD) simulations suggest a more dynamic interaction in solution [, ]. When PTE interacts with this compound or substrates like paraoxon and sarin, the phosphoryl oxygen forms a strong coordination with the less buried zinc ion [, ]. These studies highlight how the enzyme's conformation, influenced by the solvent, plays a role in substrate binding.

Q2: The active site of PTE doesn't seem to have strong electrostatic interactions with this compound. What is the implication of this observation?

A3: The lack of strong electrostatic interactions within the active site likely contributes to the broad substrate specificity of PTE []. This suggests that the enzyme can accommodate a range of substrates with varying chemical structures, making it a versatile catalyst for the hydrolysis of organophosphates.

Q3: Beyond structural studies, how else is this compound used in PTE research?

A4: this compound has been instrumental in computational studies aimed at understanding the coordination number of zinc ions within the PTE active site []. By employing molecular dynamics simulations and quantum mechanical calculations, researchers have been able to refine the understanding of the active site’s structure and dynamics, even in the absence of a crystal structure.

- Benning, M. M., et al. (1995). Three-dimensional structure of the zinc-containing phosphotriesterase with the bound substrate analog this compound. Biochemistry, 34(4), 13554–13569.

- Wong, K. Y., & Gao, J. (2000). Mobility of the active site bound paraoxon and sarin in zinc-phosphotriesterase by molecular dynamics simulation and quantum chemical calculation. Journal of Molecular Structure: THEOCHEM, 528(1-3), 177–187.

- Wong, K. Y., & Gao, J. (2000). Mobility of the Active Site bound Paraoxon and Sarin inZinc-Phosphotriesterase by Molecular Dynamics Simulation andQuantum.

- Yang, G., et al. (2003). Coordination number of zinc ions in the phosphotriesterase active site by molecular dynamics and quantum mechanics. Journal of Computational Chemistry, 24(3), 368–378.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[S-(R*,R*)]-1-(Aminoiminomethyl)-N-[[1-[N-[(2-naphthalenylsulfonyl)-L-seryl]-3-pyrrolidinyl]methyl]-3-piperidenecarboxamide](/img/structure/B1213599.png)

![1-[3-(3,4,5-Trimethoxyphenyl)propanoyl]-2,3-dihydropyridin-6-one](/img/structure/B1213604.png)

![5',7'-Dimethylspiro[cyclohexane-1,3'-pyrimido[5,4-c][1,2,5]oxadiazine]-6',8'-dione](/img/structure/B1213605.png)